

Application Notes and Protocols for the Laboratory Synthesis of Myosmine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosmine, a pyridine alkaloid found in tobacco and various food products, is of significant interest to the scientific community due to its biological activities, including its potential role as a precursor to carcinogenic nitrosamines.[1] This document provides detailed laboratory protocols for the chemical synthesis of **myosmine**, primarily focusing on the condensation of ethyl nicotinate and N-vinyl-2-pyrrolidone. An alternative method involving the pyrolysis of nicotine is also discussed. These protocols are intended to furnish researchers with the necessary information to produce **myosmine** for analytical, toxicological, and drug discovery purposes.

Chemical and Physical Properties of Myosmine

Myosmine, with the systematic IUPAC name 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a heterocyclic compound consisting of a pyridine ring linked to a dihydropyrrole ring.[2][3] A comprehensive summary of its chemical and physical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ N ₂	[2][3]
Molecular Weight	146.19 g/mol	[2][3]
Melting Point	42-44 °C	[4]
Boiling Point	82-83 °C at 0.5 mmHg	[1]
Appearance	Light yellow powder or crystalline solid	[1]
Solubility	Soluble in methanol, ethanol, DMF, and DMSO. Sparingly soluble in water.	[5][6]
рКа	5.26 (25 °C)	[1]

Synthesis of Myosmine

Two primary methods for the laboratory synthesis of **myosmine** are detailed below. The first is a robust and commonly cited method involving the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, offering a good yield. The second is a pyrolysis-based method starting from nicotine.

Synthesis via Condensation of Ethyl Nicotinate and N-vinyl-2-pyrrolidone

This widely used method involves the base-catalyzed condensation of ethyl nicotinate and N-vinyl-2-pyrrolidone, followed by acidic hydrolysis and decarboxylation to yield **myosmine**.[7][8] [9] The overall reported yield for this synthesis is approximately 60-77%.[5][8]

Experimental Protocol:

Step 1: Condensation

• To a stirred solution of ethyl nicotinate (50 g, 0.331 mol) and sodium methoxide (26.8 g, 0.4965 mol) in 100 mL of toluene, add N-vinyl-2-pyrrolidone (40.5 g, 0.364 mol).[7][8]



- Heat the reaction mixture under reflux for 4 hours.[7][8]
- After 4 hours, cool the mixture to ambient temperature. [7][8]

Step 2: Hydrolysis and Decarboxylation

- To the cooled reaction mixture, carefully add concentrated hydrochloric acid (102 mL) and water (102 mL).[7][8]
- Heat the mixture at reflux for 6 hours.[7][8]

Step 3: Work-up and Purification

- After cooling, basify the reaction mixture to a pH of 10 by adding a 50% aqueous solution of sodium hydroxide.[7][8]
- Extract the aqueous layer with toluene (3 x 100 mL).[7][8]
- Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) and filter.[7]
- Remove the solvent under reduced pressure.
- The crude product can be further purified by high vacuum distillation to yield pure myosmine.[5]

Quantitative Data:



Parameter	Value	Reference
Starting Material (Ethyl Nicotinate)	50 g (0.331 mol)	[7][8]
Starting Material (N-vinyl-2-pyrrolidone)	40.5 g (0.364 mol)	[7][8]
Reagent (Sodium Methoxide)	26.8 g (0.4965 mol)	[7][8]
Solvent (Toluene)	100 mL	[7][8]
Yield	~60-77%	[5][8]
Purity (by GC)	>98%	[5]

Synthesis via Pyrolysis of Nicotine

An alternative, albeit less common, laboratory-scale synthesis involves the pyrolysis of nicotine over a contact material such as quartz or silica gel.[10] This method can be useful if nicotine is a more readily available starting material.

Experimental Protocol:

- Pass substantially pure nicotine over 4-mesh quartz chips in a suitable reactor.[10]
- Maintain the reaction temperature at approximately 570 °C.[10]
- The pyrolysis products, including **myosmine**, are collected and can be isolated and purified through fractional distillation under reduced pressure.[10]

Quantitative Data:

Parameter	Value	Reference
Starting Material (Nicotine)	220 g	[10]
Contact Material	124 cc of 4-mesh quartz chips	[10]
Reaction Temperature	570 °C	[10]



Characterization Data

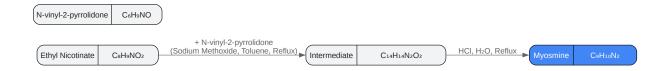
The identity and purity of the synthesized **myosmine** should be confirmed using standard analytical techniques. Table 3 summarizes key spectroscopic data for **myosmine**.

Technique	Key Data	Reference
¹³ C NMR (in CDCl ₃)	Peaks at δ 194.4, 167.1, 153.7, 150.4, 137.0, 134.4, 131.2, 123.3, 114.9, 51.7, 44.2, 23.2, 22.3, and 14.26 ppm	[11]
¹H NMR (in CDCl₃)	Peaks at δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d) ppm	[11]
Mass Spectrometry (GC-MS)	Major ions at m/z 146 (M+), 118	[12]
Infrared (IR) Spectroscopy	Characteristic peaks at 2966, 2937, 2855, 2847, 1631, 1613, 1489 cm ⁻¹	[11]

Visualizations

Myosmine Synthesis Pathway

The following diagram illustrates the chemical transformation in the synthesis of **myosmine** from ethyl nicotinate and N-vinyl-2-pyrrolidone.





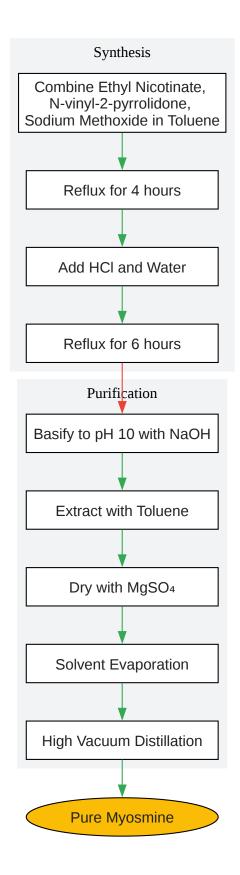
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Caption: Synthesis of Myosmine via condensation and hydrolysis.

Experimental Workflow

The workflow diagram below outlines the key steps in the synthesis and purification of **myosmine**.





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Caption: Experimental workflow for **Myosmine** synthesis.



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